Methyl 2-{[(4-ethylpiperazin-1-yl)acetyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a piperazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Methoxyphenyl Group: This step involves a substitution reaction where a methoxyphenyl group is introduced to the thiophene ring.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industry: It is used in the synthesis of other complex organic molecules and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiophene ring can interact with nucleic acids and proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
- METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-FLUOROPHENYL)THIOPHENE-3-CARBOXYLATE
- METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, while the piperazine moiety provides a site for interaction with biological targets. The thiophene ring contributes to its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H27N3O4S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 2-[[2-(4-ethylpiperazin-1-yl)acetyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H27N3O4S/c1-4-23-9-11-24(12-10-23)13-18(25)22-20-19(21(26)28-3)17(14-29-20)15-5-7-16(27-2)8-6-15/h5-8,14H,4,9-13H2,1-3H3,(H,22,25) |
InChI Key |
RAPUOMRZZNKOSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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